5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and a thioxo-thiazolanone moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-nitro-2-(phenylsulfanyl)benzaldehyde with 2-thioxo-1,3-thiazolan-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the phenylsulfanyl group with other nucleophiles, leading to a variety of substituted thiazolanone derivatives.
Scientific Research Applications
5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may participate in redox reactions, while the thioxo-thiazolanone moiety could interact with biological macromolecules, such as proteins or nucleic acids, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one
- This compound derivatives
- Other thiazolanone derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to other similar compounds, it may exhibit unique properties due to the presence of the nitro and phenylsulfanyl groups, which can influence its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C16H10N2O3S3 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10N2O3S3/c19-15-14(24-16(22)17-15)9-10-8-11(18(20)21)6-7-13(10)23-12-4-2-1-3-5-12/h1-9H,(H,17,19,22) |
InChI Key |
OKVPYOOXDLQGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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